molecular formula C9H17NO2 B1367550 3-(1,3-Dioxolan-2-yl)-1-methylpiperidine CAS No. 99803-15-3

3-(1,3-Dioxolan-2-yl)-1-methylpiperidine

Cat. No. B1367550
CAS RN: 99803-15-3
M. Wt: 171.24 g/mol
InChI Key: PDZDWPHCSFLQAB-UHFFFAOYSA-N
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Description

The compound “3-(1,3-Dioxolan-2-yl)-1-methylpiperidine” is a piperidine derivative. Piperidine is a six-membered ring with one nitrogen atom, and it’s a common motif in many pharmaceuticals and other biologically active compounds . The “1,3-Dioxolan-2-yl” part suggests the presence of a 1,3-dioxolane ring, which is a type of acetal, a functional group that can be formed from an alcohol and an aldehyde or ketone .

Scientific Research Applications

Wittig Olefination

This compound serves as a reagent in Wittig olefination reactions, which are pivotal for the synthesis of alkenes. The presence of the 1,3-dioxolane moiety in the structure of this compound allows for the introduction of protected hydroxyl groups into the resulting alkenes, which can be further manipulated in subsequent synthetic steps .

Fluorescent Probes for Cysteine Detection

Researchers utilize this compound for creating ratiometric fluorescent probes that can specifically detect cysteine over other amino acids like homocysteine and glutathione. This specificity is crucial for biological studies where accurate measurement of cysteine levels is necessary for understanding its role in various cellular processes .

Inhibitors of Calmodulin Kinase II

The compound is used in the microwave-assisted synthesis of KN-93, a known inhibitor of calmodulin kinase II. This enzyme plays a significant role in calcium signaling pathways, and its inhibitors are valuable tools for studying related physiological and pathological processes .

Spirobenzofuran Piperidines Synthesis

It is applied in the preparation of fluorinated spirobenzofuran piperidines, which act as S1 receptor ligands. These ligands have potential therapeutic applications in treating neurological disorders due to their role in modulating the S1 receptor activity .

Antitumor Agents

The compound is involved in the synthesis of molecules with antitumor properties. By incorporating the 1,3-dioxolane structure, researchers can design novel compounds that may interact with biological targets in cancer cells, leading to the development of new anticancer drugs .

Regio-Selective Indole Derivatives

It finds use in the regio-selective preparation of indole derivatives through rhodium-catalyzed domino hydroformylation/indolization reactions. Indole derivatives are a class of compounds with wide-ranging biological activities and are important in medicinal chemistry .

properties

IUPAC Name

3-(1,3-dioxolan-2-yl)-1-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-10-4-2-3-8(7-10)9-11-5-6-12-9/h8-9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDZDWPHCSFLQAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)C2OCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,3-Dioxolan-2-yl)-1-methylpiperidine

CAS RN

99803-15-3
Record name 3-(1,3-dioxolan-2-yl)-1-methylpiperidine
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